N-(Azido-PEG3)-N-Boc-PEG4-NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49N5O13/c1-28(2,3)45-27(37)32(8-12-40-16-20-43-19-15-39-11-7-30-31-29)9-13-41-17-21-44-23-22-42-18-14-38-10-6-26(36)46-33-24(34)4-5-25(33)35/h4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZJDOZGYDPWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201100057 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112731-96-9 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112731-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-, 1-(1,1-dimethylethyl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201100057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in Advanced Bioconjugation

[1]

Executive Summary

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a high-precision, heterobifunctional polyethylene glycol (PEG) derivative designed for the construction of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and multivalent scaffolds.[1]

Its unique architecture features a tertiary amine core protected by a tert-butyloxycarbonyl (Boc) group, flanked by two asymmetric PEG arms terminating in an NHS ester and an Azide group.[1] This design enables orthogonal "dual-click" and amine-labeling chemistries, while the central Boc-protected amine serves as a latent functionality for solubility modulation or tertiary conjugation upon deprotection.[1]

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying this linker in drug discovery and chemical biology.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule is built upon a central nitrogen atom that acts as a junction point, creating a branched or "Y-shaped" linker system.[1]

-

Arm A (Electrophilic): A PEG4 spacer terminating in an N-hydroxysuccinimide (NHS) ester. This arm targets primary amines (e.g., Lysine residues, N-termini) via acylation.[1]

-

Arm B (Bioorthogonal): A PEG3 spacer terminating in an Azide (

) group.[1] This arm participates in Click Chemistry (CuAAC or SPAAC).[2][3] -

Core (Latent Nucleophile): The central nitrogen is capped with a Boc group. In this state, it is non-reactive and chemically inert.[1] Upon acidic deprotection, it reveals a secondary amine, altering the linker's charge profile and allowing for further modification.[1]

Physicochemical Profile[1][3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2112731-96-9 |

| Molecular Formula | |

| Molecular Weight | ~663.72 Da |

| Solubility | Soluble in DMSO, DMF, DCM.[1] Limited solubility in water (requires organic co-solvent). |

| Purity Grade | Typically >95% (HPLC) |

| Storage | -20°C, Desiccated, Inert atmosphere (Argon/Nitrogen) |

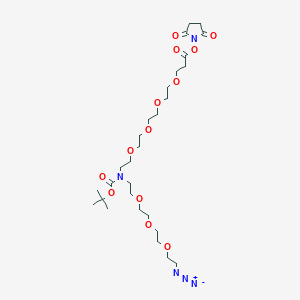

Structural Visualization

The following diagram illustrates the functional connectivity of the linker.

Figure 1: Functional topology of this compound, highlighting orthogonal reactive handles.

Part 2: Mechanism of Action & Applications

Orthogonality Principle

The power of this linker lies in its chemoselectivity . The three functional groups react under mutually exclusive conditions:

-

pH 7.0–8.5: NHS ester reacts with amines (Amide bond formation). Azide and Boc remain stable.

-

Catalytic Cu(I) or Strain: Azide reacts with Alkynes (Triazole formation). NHS and Boc remain stable (if pH is controlled).

-

Acidic (TFA/HCl): Boc group is removed. Amide and Triazole bonds remain stable.

Key Applications

-

PROTAC Linker Design: The PEG chains provide flexibility and water solubility, crucial for inducing ternary complexes between an E3 ligase and a target protein.[1] The central amine (post-deprotection) allows for the introduction of a third vector, such as a solubility tag or a fluorophore, creating "smart" degraders.[1]

-

Antibody-Drug Conjugates (ADCs): Used to attach small molecule drugs (via the Azide/Click handle) to antibodies (via the NHS handle). The hydrophilic PEG spacer reduces aggregation of hydrophobic payloads.

-

Surface Functionalization: Immobilization of azide-tagged biomolecules onto amine-coated surfaces (e.g., glass slides, nanoparticles).[1]

Part 3: Experimental Protocols

Workflow Overview

The standard workflow involves sequential conjugation. It is generally recommended to perform the NHS-ester reaction first , as the NHS group is susceptible to hydrolysis in aqueous buffers.[1]

Figure 2: Sequential conjugation workflow prioritizing the hydrolytically unstable NHS ester.

Protocol A: Conjugation to Primary Amines (NHS Reaction)

Objective: Attach the linker to a protein (e.g., Antibody) or an amine-containing small molecule.

Reagents:

-

Target molecule (Protein/Peptide) in amine-free buffer (PBS, pH 7.2–7.5).[1] Note: Avoid Tris or Glycine buffers.[4][5]

-

Linker stock solution (10–50 mM in dry DMSO or DMF).

Procedure:

-

Preparation: Dissolve the this compound in anhydrous DMSO immediately before use. Do not store the stock solution.

-

Mixing: Add the linker solution to the protein sample.

-

Molar Ratio: Use 10–20 equivalents of linker for proteins (to ensure labeling). Use 1.1–1.5 equivalents for small molecules.

-

Solvent Limit: Keep final organic solvent concentration <10% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes or at 4°C for 2 hours.

-

Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

-

Purification: Remove excess linker via Desalting Column (e.g., PD-10) or Dialysis.[1]

-

Validation: Confirm conjugation via LC-MS (mass shift) or UV-Vis (if the linker or payload has absorbance).[1]

-

Protocol B: Click Chemistry (CuAAC)

Objective: React the Azide-tagged conjugate with an Alkyne-functionalized payload.[1][2][3]

Reagents:

-

Alkyne-partner (Terminal alkyne).[1]

-

Catalyst:

+ THPTA (Ligand) + Sodium Ascorbate (Reductant).

Procedure:

-

Mix: Combine Azide-conjugate and Alkyne-partner (1.5–2.0 eq) in PBS/DMSO mixture.

-

Catalyst Prep: Pre-mix

and THPTA (1:5 molar ratio) before adding to the reaction. This protects the protein from oxidative damage. -

Initiation: Add Sodium Ascorbate (final conc. 2–5 mM) to initiate the reaction.

-

Incubation: React for 1 hour at RT under inert atmosphere (flush headspace with

). -

Purification: EDTA treatment may be required to strip Copper ions, followed by size-exclusion chromatography.[1]

Protocol C: Boc Deprotection

Objective: Remove the Boc group to expose the central secondary amine.

Reagents:

-

Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Dichloromethane (DCM).

Procedure:

-

Dissolve: Dissolve the construct in minimal DCM.

-

Acidify: Add TFA to a final concentration of 25–50% (v/v).

-

React: Stir at RT for 30 minutes. Monitor by LC-MS (loss of Boc group: -100 Da mass shift).

-

Workup: Evaporate solvent under reduced pressure (

stream). Co-evaporate with toluene or ether to remove residual TFA. -

Neutralization: The product will be a TFA salt. Neutralize with weak base (e.g.,

) immediately prior to the next reaction step.

Part 4: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low NHS Conjugation Yield | Hydrolysis of NHS ester.[1][4] | Ensure buffers are strictly amine-free and pH < 8.[1]0. Dissolve linker in dry DMSO immediately before use. |

| Protein Precipitation | High organic solvent conc. | Keep DMSO/DMF < 10% v/v. Add linker slowly while vortexing. |

| No Click Reaction | Copper oxidation. | Use fresh Sodium Ascorbate. Increase THPTA ligand concentration. Flush with Argon. |

| Boc Group Intact | Insufficient acidity/time. | Increase TFA concentration to 50%. Ensure the construct is soluble in the TFA/DCM mix. |

References

-

AxisPharm. this compound Product Data Sheet. Catalog #AP11705. [Link][1]

-

Hermanson, G. T. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013.[1] (General reference for NHS/Click protocols).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1]

Sources

- 1. PROTAC Linker | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

A Comprehensive Technical Guide to N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester: Properties, Applications, and Protocols

This guide provides an in-depth exploration of the heterobifunctional linker, N-(Azido-PEG3)-N-Boc-PEG4-NHS ester, a critical reagent in modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will dissect its molecular architecture, elucidate the function of its constituent parts, and provide detailed protocols for its application, grounded in established biochemical principles.

Molecular Profile and Physicochemical Properties

This compound is a branched polyethylene glycol (PEG) linker meticulously designed with three distinct functional moieties, each serving a strategic purpose in chemical biology and drug development. Understanding its fundamental properties is paramount to its effective utilization.

The precise molecular weight of this compound is 663.72 g/mol , with a chemical formula of C28H49N5O13.[1][2] Its structure is characterized by a central nitrogen atom from which two PEG chains of differing lengths and functionalities extend.

| Property | Value | Source(s) |

| Molecular Weight | 663.72 g/mol | [1][2] |

| Chemical Formula | C28H49N5O13 | [1][2] |

| CAS Number | 2112731-96-9 | [1][2] |

| Purity | Typically >90-95% | [1][2] |

The PEG backbone imparts favorable pharmacokinetic properties, including enhanced water solubility and biocompatibility, which can improve the in vivo performance of the resulting conjugates.[3][4][5]

Deconstruction of Functional Moieties: A Trifecta of Reactivity

The utility of this compound stems from its three key functional groups: the azide, the Boc-protected amine, and the N-hydroxysuccinimide (NHS) ester. The strategic arrangement of these groups allows for a controlled, stepwise conjugation of different molecular entities.

Caption: Functional components of this compound.

The Azide Group: A Gateway to Click Chemistry

The terminal azide group (N3) on the PEG3 arm is a bioorthogonal handle for "click chemistry".[6] This set of reactions, pioneered by K.B. Sharpless, is known for its high yield, specificity, and biocompatibility.[7] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing terminal alkyne or strained cyclooctyne (e.g., DBCO, BCN) moieties, respectively.[8][9][10] This allows for the efficient and stable ligation of a wide range of molecules, including fluorescent dyes, peptides, or targeting ligands.[11]

The NHS Ester: Forging Stable Amide Bonds

The N-hydroxysuccinimide ester is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[12][13] This reaction is most efficient at a slightly alkaline pH (typically 8.0-8.5) and is a cornerstone of bioconjugation due to its reliability and the prevalence of primary amines in biomolecules.[] The inherent instability of the NHS ester in aqueous solutions necessitates its prompt use after dissolution.[15]

The Boc Protecting Group: Ensuring Orthogonal Reactivity

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the central amine.[16][17] This is crucial for ensuring orthogonal reactivity, preventing the central amine from reacting prematurely during the NHS ester conjugation step.[18] The Boc group is stable to the basic conditions required for NHS ester reactions but can be selectively and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine for subsequent modifications.[16][19]

Applications in Drug Development and Research

The unique trifunctional nature of this linker makes it a versatile tool, particularly in the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][5][8]

Architecting PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5] this compound is an ideal scaffold for PROTAC synthesis.[8] A typical strategy involves:

-

Reacting the NHS ester with the amine group on a ligand for the target protein.

-

Deprotecting the Boc group to reveal the secondary amine.

-

Coupling this newly exposed amine to a ligand for an E3 ligase.

-

Utilizing the azide group via click chemistry to attach an imaging agent or other modality.

Caption: Stepwise synthesis of a PROTAC using the trifunctional linker.

Bioconjugation and Surface Modification

This linker is also valuable for conjugating proteins or other biomolecules to surfaces or nanoparticles. For instance, a protein can be attached via its lysine residues using the NHS ester, and the azide can then be used to "click" the protein onto a surface functionalized with an alkyne. This enables the creation of biosensors, targeted drug delivery vehicles, and other advanced materials.[12]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with in-process checks and rationale provided for each critical step.

Protocol 1: Conjugation of this compound to a Protein

This protocol details the coupling of the linker to primary amines on a generic protein.

Materials:

-

Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[15]

-

Desalting columns (e.g., Sephadex G-25) for purification.

Methodology:

-

Buffer Exchange (Justification): The protein must be in an amine-free buffer at a pH of 8.0-8.5. Buffers like Tris contain primary amines and will compete with the protein for reaction with the NHS ester. The slightly alkaline pH deprotonates the epsilon-amino group of lysine, enhancing its nucleophilicity and reaction efficiency.[]

-

Procedure: Exchange the protein buffer to 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a desalting column or dialysis. Adjust protein concentration to 1-5 mg/mL.

-

-

NHS Ester Solution Preparation (Justification): NHS esters are susceptible to hydrolysis in aqueous environments.[15] Therefore, the linker should be dissolved in an anhydrous organic solvent immediately before use.

-

Procedure: Dissolve the required amount of this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.[]

-

-

Stoichiometric Calculation (Justification): A molar excess of the linker is required to drive the reaction to completion. A 10-20 fold molar excess over the protein is a good starting point, but this may need to be optimized to control the degree of labeling.

-

Procedure: Calculate the volume of the 10 mM linker solution needed to achieve the desired molar excess relative to the moles of protein in the reaction.

-

-

Conjugation Reaction (Justification): The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times or higher temperatures can increase the risk of protein denaturation and NHS ester hydrolysis.

-

Procedure: Add the calculated volume of the linker solution to the protein solution while gently vortexing. Incubate at room temperature for 1-2 hours with gentle agitation.[][20]

-

-

Purification (Justification): It is crucial to remove unreacted linker and the NHS by-product, as they can interfere with downstream applications and quantification.

-

Procedure: Purify the protein-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization (Validation): Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry (to observe an increase in mass corresponding to the number of linkers attached) or by using a colorimetric assay (like a TNBSA assay) to quantify the remaining free amines.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol describes the removal of the Boc group to expose the secondary amine for further conjugation.

Materials:

-

Boc-protected protein-linker conjugate from Protocol 1.

-

Trifluoroacetic acid (TFA).

-

Dichloromethane (DCM) (optional, for non-aqueous conditions).

-

Desalting columns.

Methodology:

-

Reaction Setup (Justification): The Boc group is labile to strong acids.[16][19] A solution of TFA is typically used for efficient deprotection. The reaction is often performed in an organic solvent like DCM, but for proteins, aqueous acidic conditions can be used, though care must be taken to avoid protein precipitation or denaturation.

-

Procedure: For a protein in aqueous buffer, carefully adjust the pH to acidic conditions (e.g., by adding a stock solution of TFA to a final concentration of 5-50%, depending on protein stability). Incubate on ice for 30-60 minutes.

-

-

Quenching and Purification (Justification): The acidic conditions must be neutralized to prevent protein damage. Immediate removal of the acid and by-products is essential.

-

Procedure: Immediately purify the deprotected conjugate using a desalting column equilibrated with a neutral buffer (e.g., PBS, pH 7.4). This will remove TFA and small molecule by-products.

-

-

Validation: Successful deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive fluorescent dye and observing an increase in fluorescence, or by a change in the mass spectrum.

Conclusion

This compound is a powerful and versatile chemical tool that enables the precise construction of complex bioconjugates. Its well-defined reactive handles for amine coupling, click chemistry, and a protected amine allow for a modular and controlled approach to synthesis. By understanding the underlying chemical principles and following robust, self-validating protocols, researchers can effectively leverage this linker to advance the frontiers of drug discovery, diagnostics, and materials science.

References

-

AxisPharm. This compound. [Link]

-

Creative Biolabs. Azido-PEG3-NHS ester (CAT#: ADC-L-099). [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

JenKem Technology USA. PROTAC PEG Linkers. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

El-Sawy, E. R., et al. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. [Link]

-

Scott, J. S., et al. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

Glen Research. Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. This compound, CAS 2112731-96-9 | AxisPharm [axispharm.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. precisepeg.com [precisepeg.com]

- 5. biochempeg.com [biochempeg.com]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Click Chemistry [organic-chemistry.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 10. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 11. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

- 12. biochempeg.com [biochempeg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 15. lumiprobe.com [lumiprobe.com]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 18. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to the Solubility of N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Molecular Architecture and its Impact on Solubility

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1] Its solubility is not a simple binary outcome but a nuanced interplay of its distinct functional domains. A thorough understanding of each component is paramount for its effective use.

-

Polyethylene Glycol (PEG) Backbone: The core of this linker consists of PEG chains (PEG3 and PEG4). PEG is renowned for its hydrophilicity and ability to confer favorable solubility characteristics to conjugated molecules.[2][] The ether oxygens in the PEG backbone form hydrogen bonds with water, contributing to its aqueous solubility.[2] In aprotic polar solvents like Dimethyl Sulfoxide (DMSO), the PEG chain also exhibits good solubility.[4]

-

N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group designed to form stable amide bonds with primary amines, such as the side chain of lysine residues in proteins.[5][6] However, the NHS ester itself is susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation efficiency.[7][8][9] This inherent instability in water necessitates careful handling and strategic solvent selection. While many NHS esters have limited solubility in aqueous buffers, they are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to a reaction mixture.[8]

-

Azido Group (N3): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[10][11][12] Specifically, it reacts with terminal alkynes or strained cyclooctynes.[11][13] The azide group itself is relatively small and can have a variable impact on solubility, though some studies have focused on developing hydrophilic azide-containing reagents to enhance the water solubility of peptides.[10][14][15]

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality.[16][17] It is generally considered hydrophobic and can decrease the overall aqueous solubility of a molecule.[18][19] Its presence is a critical factor in the solubility profile of the parent molecule.

The interplay of these functional groups dictates the overall solubility behavior of this compound. The hydrophilic PEG chains promote solubility in both DMSO and water, while the hydrophobic Boc group and the reactive, moisture-sensitive NHS ester present challenges, particularly in aqueous media.

Section 2: Quantitative and Qualitative Solubility Profile

A clear understanding of the solubility limits and optimal solvent systems is crucial for reproducible experimental outcomes.

Table 1: Solubility Summary of this compound

| Solvent | Solubility | Key Considerations |

| DMSO (Dimethyl Sulfoxide) | High | Recommended as the primary solvent for preparing stock solutions.[5][20] Ensure the use of anhydrous DMSO to minimize hydrolysis of the NHS ester.[8] |

| Water (Aqueous Buffers) | Limited / Prone to Hydrolysis | Direct dissolution in aqueous buffers is not recommended due to the high susceptibility of the NHS ester to hydrolysis.[6][7] The rate of hydrolysis is significantly influenced by pH, with faster degradation at higher pH values.[7][8] |

| DMF (Dimethylformamide) | High | An alternative to DMSO for preparing stock solutions.[5] |

Expert Insight: While the PEG backbone provides a degree of hydrophilicity, the presence of the Boc group and the inherent nature of the NHS ester make direct dissolution in water problematic. The recommended best practice is to first prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the aqueous reaction buffer immediately before use.[5][20] This approach minimizes the exposure of the NHS ester to water, preserving its reactivity.

Section 3: Experimental Protocols for Handling and Use

To ensure the integrity and reactivity of this compound, adherence to validated protocols is essential.

Storage and Handling

-

Storage: The compound is moisture-sensitive and should be stored at -20°C with a desiccant.[5][16]

-

Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[5][7] It is advisable to weigh out only the required amount for immediate use to avoid repeated opening and closing of the container.[5]

Preparation of a DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for subsequent dilutions into aqueous reaction media.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Equilibrate the vial of this compound to room temperature.

-

Briefly centrifuge the vial to collect the powder at the bottom.

-

Carefully weigh the desired amount of the compound in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

-

Vortex the solution until the compound is completely dissolved. If necessary, gentle warming can be applied.

Workflow for Aqueous Reactions

The following workflow is designed to maximize conjugation efficiency while minimizing hydrolysis of the NHS ester.

Caption: Experimental workflow for using the NHS ester in aqueous solutions.

Key Procedural Notes:

-

Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7 and 9.[5] Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester and must be avoided.[5]

-

Immediate Use: The diluted aqueous solution of the NHS ester should be used immediately, as the NHS-ester moiety readily hydrolyzes.[5] Do not prepare and store aqueous stock solutions.[5]

-

Quenching: After the desired reaction time, the reaction can be quenched by adding an amine-containing buffer like Tris or glycine.[6]

Section 4: The Chemistry of Hydrolysis and its Implications

The primary competing reaction for NHS ester conjugation is hydrolysis.[8][9] This reaction renders the linker inactive for its intended purpose.

Caption: Competing reaction pathways for the NHS ester.

The rate of hydrolysis is highly dependent on pH.[8] As the pH increases, the concentration of hydroxide ions, which are potent nucleophiles, also increases, leading to a more rapid breakdown of the NHS ester.[8] This underscores the importance of carefully controlling the pH of the reaction buffer and minimizing the time the linker is in an aqueous environment before reacting with the target molecule. The half-life of NHS esters can range from hours at pH 7 to mere minutes at pH 9.[6][7]

Section 5: Conclusion and Best Practices

The successful application of this compound hinges on a foundational understanding of its solubility characteristics and chemical stability.

Summary of Best Practices:

-

Prioritize Anhydrous DMSO: Always prepare stock solutions in anhydrous DMSO to preserve the integrity of the NHS ester.

-

Work Quickly in Aqueous Solutions: Once diluted into an aqueous buffer, the linker is susceptible to hydrolysis. Use it immediately.

-

Control the pH: Maintain a reaction pH between 7 and 9 for optimal amine reactivity while being mindful of the increased rate of hydrolysis at higher pH values.

-

Avoid Amine-Containing Buffers: Ensure your reaction buffer is free of primary amines that would compete with your target molecule.

By adhering to these principles and protocols, researchers can effectively leverage the capabilities of this versatile linker for their bioconjugation and drug development needs, leading to more reliable and reproducible results.

References

-

AxisPharm. This compound. [Link]

-

G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

-

Royal Society of Chemistry. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]

-

National Institutes of Health. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Institutes of Health. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]

-

Royal Society of Chemistry. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). [Link]

-

ResearchGate. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]

-

National Institutes of Health. On the origin of the extremely different solubilities of polyethers in water. [Link]

-

National Institutes of Health. A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

National Institutes of Health. A comparative cross-linking strategy to probe conformational changes in protein complexes. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. Solubility profiles of poly(ethylene glycol)/solvent systems, I: Qualitative comparison of solubility parameter approaches. [Link]

-

Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

-

ACS Publications. Covalently Bound Azido Groups Are Very Specific Water Sensors, Even in Hydrogen-Bonding Environments. [Link]

-

National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

-

AxisPharm. Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

-

ResearchGate. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. [Link]

-

ResearchGate. Please suggest a good formulation to dissolve a molecule?. [Link]

Sources

- 1. This compound, CAS 2112731-96-9 | AxisPharm [axispharm.com]

- 2. On the origin of the extremely different solubilities of polyethers in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Azide | BroadPharm [broadpharm.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. researchgate.net [researchgate.net]

- 15. A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]

- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Biorthogonal Reactions with Azido Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of bioorthogonal chemistry has fundamentally transformed our ability to probe and manipulate biological systems with unparalleled precision.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term "bioorthogonal" describes chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] At the heart of many of these powerful transformations lies the azido group—a small, stable, and abiotic functional group that serves as a versatile chemical handle. This in-depth guide provides a comprehensive exploration of the core bioorthogonal reactions involving azido linkers, with a focus on their underlying mechanisms, practical applications in drug development, and detailed experimental protocols. We will delve into the foundational Staudinger ligation, the widely adopted copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the revolutionary strain-promoted azide-alkyne cycloaddition (SPAAC). Through a synthesis of technical accuracy and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the power of azide-based bioorthogonal chemistry.

The Central Role of the Azido Group in Bioorthogonal Chemistry

To be considered bioorthogonal, a reaction must exhibit several key characteristics: high selectivity, biological inertness of the reactants and the resulting linkage, rapid kinetics under physiological conditions, and the use of functional groups that are not naturally present in biological systems.[3] The azide group (N₃) masterfully fulfills these requirements. Its small size allows for minimal perturbation of biomolecule structure and function, and it is metabolically stable and virtually absent in most living organisms.[3] The azide acts as a soft electrophile, rendering it selectively reactive towards soft nucleophiles like phosphines or specific activated alkynes, while remaining inert to the plethora of hard nucleophiles found in the cellular milieu.[3][4] This exquisite chemoselectivity is the cornerstone of its utility in bioorthogonal chemistry.

The typical strategy for employing azido linkers is a two-step process.[1] First, a biomolecule of interest is tagged with an azide-containing chemical reporter, often through metabolic labeling where cells incorporate an azide-functionalized precursor into macromolecules like proteins or glycans.[1][5] In the second step, a probe molecule equipped with a complementary reactive partner is introduced. This probe, which could be a fluorophore, a drug payload, or an affinity tag, then specifically and covalently ligates to the azido-tagged biomolecule.[1]

Foundational Azide-Based Biorthogonal Reactions

The Staudinger Ligation: A Pioneering Approach

The Staudinger ligation, developed by Bertozzi and coworkers in 2000, was the first reaction to be described as bioorthogonal and laid the groundwork for the entire field.[2][3] It is a modification of the classic Staudinger reaction, in which an azide reacts with a triarylphosphine to form an aza-ylide intermediate.[6][] In the bioorthogonal variant, the phosphine is engineered with an ortho-ester group that acts as an electrophilic trap.[6][]

Mechanism of Action: The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate with the release of dinitrogen gas.[8] This intermediate then undergoes an intramolecular cyclization, where the aza-ylide attacks the proximal ester trap.[3] The resulting five-membered ring is subsequently hydrolyzed to yield a stable amide bond and a phosphine oxide byproduct.[3] A "traceless" version of the Staudinger ligation has also been developed, which cleverly eliminates the phosphine oxide from the final product.[8][9]

Causality in Experimental Design: The Staudinger ligation's key advantage is that it is a metal-free reaction, making it highly biocompatible.[][10] However, its primary limitation is its relatively slow reaction kinetics.[4] This necessitates the use of higher concentrations of reactants and longer incubation times, which can be a drawback for certain applications, particularly in dynamic biological systems.

Diagram of the Staudinger Ligation Mechanism

Caption: Mechanism of the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Revolution

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless.[10] This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11][12]

Mechanism of Action: The reaction mechanism involves the formation of a copper(I) acetylide intermediate.[] This species then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable triazole product, regenerating the copper(I) catalyst.[] The use of a copper(I) catalyst dramatically accelerates the reaction rate by a factor of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, which requires high temperatures and produces a mixture of regioisomers.[11][12]

Causality in Experimental Design: The CuAAC reaction boasts exceptionally fast kinetics and high yields under mild, aqueous conditions, making it a workhorse for bioconjugation.[11] However, the primary drawback of CuAAC for in vivo applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and disrupt cellular processes.[3] This has led to the development of various copper-chelating ligands to mitigate toxicity and improve catalytic efficiency.

Diagram of the CuAAC Workflow

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Frontier

To overcome the cytotoxicity issues associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[14] This reaction leverages the high ring strain of a cyclooctyne derivative to accelerate the cycloaddition with an azide, completely obviating the need for a metal catalyst.[14][15]

Mechanism of Action: SPAAC is a type of [3+2] cycloaddition where the inherent strain energy of the cyclooctyne ring significantly lowers the activation energy of the reaction with an azide.[14] This allows the reaction to proceed rapidly at physiological temperatures. The reaction is a concerted 1,3-dipolar cycloaddition that forms a stable triazole linkage.[14] Various cyclooctyne derivatives have been developed, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), each with distinct reactivity and stability profiles.[16][17]

Causality in Experimental Design: SPAAC has become the gold standard for in vivo bioorthogonal chemistry due to its excellent kinetics and the absence of a toxic catalyst.[14] The choice of cyclooctyne is critical and depends on the specific application. For instance, more strained cyclooctynes exhibit faster reaction rates but may have lower stability. Conversely, less strained derivatives offer greater stability but with slower kinetics. The design of the azido linker itself, including its length and flexibility, can also influence reaction efficiency.

Diagram of SPAAC Mechanism

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Azide-Based Biorthogonal Reactions

The choice of a biorthogonal reaction is often dictated by the kinetic requirements of the experiment. The second-order rate constant (k₂) is a crucial parameter for comparing the speed of these reactions.

| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |

| Staudinger Ligation | Azide + Engineered Phosphine | ~0.002 - 0.01 | Metal-free, highly selective | Slow kinetics, phosphine oxidation |

| CuAAC | Azide + Terminal Alkyne | ~10² - 10³ | Very fast kinetics, high yield | Requires cytotoxic copper catalyst |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~0.1 - 1.0 | Metal-free, fast kinetics, good stability | Cyclooctynes can be bulky |

Note: Rate constants are approximate and can vary depending on the specific reactants and reaction conditions.

Applications in Drug Development

Biorthogonal reactions with azido linkers have profound implications for drug development, enabling novel strategies for drug targeting, delivery, and diagnostics.

-

Antibody-Drug Conjugates (ADCs): SPAAC is increasingly used to construct ADCs with a precise drug-to-antibody ratio (DAR).[14] An azide can be incorporated into the antibody, followed by conjugation with a cyclooctyne-bearing drug payload.[14] This site-specific conjugation leads to more homogeneous and efficacious ADC products.

-

Targeted Drug Delivery: Cells or tissues can be metabolically labeled with azido sugars, creating a unique chemical handle for targeted drug delivery.[5] A drug carrier, such as a liposome or nanoparticle functionalized with a strained alkyne, can then "click" onto the azide-labeled cells, enhancing local drug concentration and reducing off-target effects.[5]

-

In Vivo Imaging and Diagnostics: By conjugating a fluorescent probe or imaging agent to an azide-tagged biomolecule, researchers can visualize and track biological processes in real-time within living organisms.[4][16] This has applications in disease diagnosis and monitoring therapeutic response.

-

Prodrug Activation: Biorthogonal reactions can be employed to activate prodrugs at a specific site of action.[18][19] For example, a prodrug can be designed to be inert until it undergoes a bioorthogonal reaction that cleaves a masking group, releasing the active therapeutic agent.

Experimental Protocols

General Protocol for Metabolic Labeling of Cells with Azido Sugars

This protocol provides a general framework for introducing azide functionalities onto cell surface glycans using an azido-sugar precursor, such as N-azidoacetylmannosamine (ManNAz).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

N-azidoacetylmannosamine (Ac₄ManNAz)

-

Phosphate-buffered saline (PBS)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.

-

Metabolic Labeling: Prepare a stock solution of Ac₄ManNAz in DMSO. Supplement the cell culture medium with Ac₄ManNAz to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.[14]

-

Washing: Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.[14]

-

SPAAC Ligation: Prepare a solution of the DBCO-fluorophore conjugate in PBS or serum-free medium. Add this solution to the cells and incubate for 30-60 minutes at 37°C.

-

Final Wash: Wash the cells three times with PBS to remove any unreacted probe.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol for CuAAC-Mediated Labeling of a Protein

This protocol outlines the general steps for conjugating an alkyne-bearing probe to an azide-functionalized protein.

Materials:

-

Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-probe stock solution in DMSO

-

Copper(II) sulfate (CuSO₄) stock solution

-

Sodium ascorbate stock solution (freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand stock solution in DMSO

-

Desalting column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein, the alkyne-probe, and the copper-chelating ligand.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. A color change to pale yellow indicates the reduction of Cu(II) to the active Cu(I) species. Let this stand for 1-2 minutes.[10]

-

Initiation: Add the catalyst premix to the protein-probe mixture to initiate the reaction.[10]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Purification: Purify the labeled protein using a desalting column to remove the copper catalyst, excess reagents, and byproducts.[10]

-

Characterization: Characterize the resulting conjugate using appropriate analytical techniques, such as SDS-PAGE and mass spectrometry.

Conclusion and Future Outlook

Biorthogonal reactions involving azido linkers have become indispensable tools in chemical biology and drug development. From the pioneering Staudinger ligation to the highly efficient CuAAC and the in vivo-compatible SPAAC, these reactions provide a versatile platform for the precise chemical modification of biomolecules in their native environment. The continued development of new bioorthogonal reactions with even faster kinetics and improved biocompatibility will undoubtedly open up new avenues for understanding complex biological processes and designing next-generation therapeutics and diagnostics.[19][20] As our ability to manipulate biological systems with chemical precision grows, the future of medicine will increasingly rely on the elegant and powerful principles of bioorthogonal chemistry.

References

- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: vertexaisearch.cloud.google.com)

- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: vertexaisearch.cloud.google.com)

- Bioorthogonal chemistry. (Source: NIH)

- A Technical Guide to Bioorthogonal Chemistry Linkers for Researchers and Drug Development Professionals. (Source: Benchchem)

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (Source: PubMed Central)

- AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY. (Source: NIH)

- Staudinger Lig

- Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (Source: Jetir.Org)

- Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry. (Source: NIH)

- Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. (Source: NIH)

- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (Source: Benchchem)

- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. (Source: PubMed)

- Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (Source: Benchchem)

- Bioorthogonal chemistry. (Source: Wikipedia)

- Bioorthogonal Chemistry and Its Applications.

- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (Source: MDPI)

- Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. (Source: AIP Publishing)

- CuAAC: Copper-Catalyzed Click Reaction. (Source: BOC Sciences)

- Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. (Source: biosyn.com)

- Staudinger Ligation.

- Staudinger Lig

- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

- An In-depth Technical Guide to Orthogonal Bioconjug

- Bioorthogonal chemistry: strategies and recent development. (Source: NIH)

- Bioorthogonally activated probes for precise fluorescence imaging. (Source: RSC Publishing)

- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Source: NIH)

- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (Source: BOC Sciences)

- Azide Reactive Dyes. (Source: MedchemExpress.com)

- Common bioorthogonal reactions that have been applied to metabolic....

- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (Source: Enamine)

- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (Source: RSC Publishing)

- Bioorthogonal Reagents: Design, Synthesis, and Reactivity. (Source: DSpace@MIT)

- Azide-linkers for Drug Design. (Source: Enamine)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staudinger Ligation [sigmaaldrich.com]

- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 9. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jetir.org [jetir.org]

- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. eurekaselect.com [eurekaselect.com]

- 20. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester Bioconjugation

Introduction & Molecule Analysis[1][2][3]

N-(Azido-PEG3)-N-Boc-PEG4-NHS ester (CAS: 2112731-96-9) is a sophisticated, branched heterobifunctional crosslinker designed for the construction of multi-modal bioconjugates. Unlike linear linkers, this molecule possesses a central tertiary amine protected by a Boc (tert-butyloxycarbonyl) group, flanked by two PEG arms terminating in orthogonal reactive handles: an NHS ester and an Azide .

Chemical Architecture & Function

This linker enables a "Hub-and-Spoke" conjugation strategy. Its three functional nodes serve distinct purposes:

-

NHS Ester (N-Hydroxysuccinimide):

-

Target: Primary amines (Lysine residues, N-terminus).[1]

-

Mechanism: Nucleophilic acyl substitution to form a stable amide bond.

-

Role: Primary attachment to the biological carrier (e.g., Antibody, Enzyme).

-

-

Azide (–N₃):

-

N-Boc Group (Internal):

-

Target: Acidic deprotection (TFA/HCl).

-

Role: A "masked" secondary amine. It can be deprotected to introduce a third functionality, allowing the creation of branched conjugates (e.g., PROTACs, dual-drug ADCs). Note: This step is typically performed during small molecule synthesis, prior to protein conjugation.

-

Physicochemical Properties

| Property | Specification |

| Molecular Weight | 663.72 g/mol |

| Formula | C₂₈H₄₉N₅O₁₃ |

| Solubility | Soluble in DMSO, DMF, DCM.[2] Poorly soluble in water (hydrolysis risk).[4][5] |

| Reactive Groups | NHS Ester (Amine reactive), Azide (Click reactive), Boc (Acid labile) |

| Spacer Length | PEG3 (Azide side) + PEG4 (NHS side) |

| Storage | -20°C, desiccated, under inert gas (Ar/N₂). Moisture sensitive.[1] |

Experimental Protocols

Phase 1: Preparation & Protein Labeling (NHS Reaction)

Objective: Covalently attach the linker to the protein of interest (POI) via surface lysines.

Critical Mechanism: The NHS ester reacts with deprotonated primary amines.[6] Competition occurs between the amine reaction (desired) and hydrolysis by water (undesired).[7]

-

Optimal pH: 7.2 – 8.5. (Lower pH < 7.0 protonates amines, inhibiting reaction; Higher pH > 9.0 accelerates hydrolysis).

Materials

-

Protein: 1–10 mg/mL in amine-free buffer (PBS, pH 7.4 or Bicarbonate, pH 8.3).

-

Linker Stock: 10–100 mM in anhydrous DMSO or DMF. Prepare immediately before use.[6][8]

-

Desalting Column: Zeba™ Spin Columns or PD-10 (40kDa MWCO recommended for antibodies).

Protocol Steps

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS or Hepes).

-

Warning: Remove Tris, Glycine, or BSA, as they act as scavenger amines and will quench the reagent.

-

-

Linker Solubilization: Dissolve the this compound in anhydrous DMSO.

-

Reaction Initiation:

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C .

-

Keep protected from light if using photosensitive proteins.

-

-

Purification (Crucial):

-

Remove excess unreacted linker using a desalting column equilibrated with PBS (pH 7.4) .

-

Why? Unreacted linker contains free azides that will compete in the next step.

-

-

Validation:

-

The product is now Protein-PEG-N(Boc)-PEG-Azide .

-

Quantify protein concentration (A280).

-

Phase 2: Functionalization via Click Chemistry (SPAAC)

Objective: Attach a payload (e.g., DBCO-Fluorophore) to the Azide-labeled protein.

Method Choice: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is recommended over CuAAC (Copper-Catalyzed) for proteins to eliminate the risk of copper-induced oxidative damage or denaturation.

Materials

-

Intermediate: Azide-labeled protein (from Phase 1).

-

Payload: DBCO-tagged molecule (e.g., DBCO-Cy5, DBCO-Drug).

Protocol Steps

-

Stoichiometry Calculation:

-

Calculate the molar concentration of the Azide-labeled protein.

-

Use 2–5 molar excess of DBCO-Payload relative to the protein (assuming ~3-5 azides per protein).

-

-

Reaction:

-

Add DBCO-Payload to the protein solution.

-

Incubate 4–16 hours at 4°C or 1–2 hours at Room Temperature .

-

Note: SPAAC is slower than NHS coupling; overnight incubation at 4°C often yields higher efficiency.

-

-

Purification:

-

Remove excess DBCO-Payload via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

-

Final Construct: Protein-PEG-N(Boc)-PEG-Triazole-Payload .

Phase 3: Advanced Synthetic Utility (The "Boc" Strategy)

Context: The internal Boc group allows for branching. However, Boc deprotection requires strong acid (e.g., 20-50% TFA) , which destroys most proteins. Therefore, this step is typically performed Pre-Conjugation (on the small molecule linker) rather than on the protein.

Workflow for Branched Linker Synthesis (Pre-Conjugation)

If you require a trivalent conjugate (e.g., Protein + Drug A + Drug B):

-

Step A: React the Azide end of the linker with Alkyne-Drug A.

-

Step B: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

-

Step C: React the newly exposed secondary amine with an NHS-Drug B.

-

Step D: Finally, use the intact NHS ester (on the other arm) to label the Protein.

-

Note: This requires careful protection strategy, as the original NHS ester on the linker is sensitive. Often, the "NHS" is actually a carboxylate during synthesis and is activated to NHS only at the very end (Step D).

-

Visualization of Workflows

The following diagram illustrates the standard Protein Labeling workflow (Path A) and the Advanced Branched Synthesis workflow (Path B).

Caption: Workflow A (Solid) depicts standard protein labeling. Workflow B (Dashed) depicts Boc deprotection for branching, typically performed prior to protein attachment.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Efficiency | Hydrolysis of NHS ester | Ensure buffers are anhydrous or freshly prepared. Do not store diluted linker. Ensure pH < 8.5. |

| Precipitation | High organic solvent % | Keep DMSO/DMF < 10% of final volume.[8] Add linker slowly while vortexing. |

| No Click Reaction | Copper toxicity (if CuAAC) | Switch to SPAAC (DBCO/BCN). If using CuAAC, use THPTA ligand and keep anaerobic. |

| Protein Aggregation | Over-labeling | Reduce molar excess of linker (e.g., from 20x to 10x). Hydrophobic linkers can destabilize proteins. |

| Boc Group Intact | Expected behavior | The Boc group is stable at physiological pH. It will not degrade during standard conjugation. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on NHS and Click chemistry mechanisms).

-

BroadPharm. (n.d.). This compound Product Protocol. Retrieved from

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Link

-

BenchChem. (2025).[6][7] Application Notes and Protocols: N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester. Retrieved from

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols for N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Introduction: A Strategic Linker for Next-Generation ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic index. N-(Azido-PEG3)-N-Boc-PEG4-NHS ester is a sophisticated, heterobifunctional linker designed to address key challenges in ADC development. Its unique branched structure incorporates three key functionalities:

-

An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine residues) on the antibody.

-

A tert-butyloxycarbonyl (Boc)-protected amine which, after deprotection, offers a secondary site for conjugation, enabling the creation of more complex ADC constructs.

-

An azide (N3) group , a versatile chemical handle for attaching the cytotoxic payload via bioorthogonal "click chemistry".[1][]

The dual polyethylene glycol (PEG) chains (PEG3 and PEG4) enhance the linker's solubility and can improve the pharmacokinetic properties of the final ADC. This application note provides a comprehensive guide to the strategic use of this compound in ADC development, complete with detailed protocols and the scientific rationale behind each step.

Molecular Structure and Properties

The chemical structure of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C28H49N5O13 | [3] |

| Molecular Weight | 663.72 g/mol | [3] |

| Purity | >90% | [3] |

| Storage | Store at -20°C with desiccant. Reagent is moisture-sensitive. | [4] |

Mechanism of Action: A Three-Stage Conjugation Strategy

The use of this compound in ADC synthesis follows a logical, three-stage workflow. This staged approach allows for precise control over the conjugation process, ensuring the generation of a well-defined and characterizable ADC.

Sources

Mastering PROTAC Synthesis: An Application Guide to N-(Azido-PEG3)-N-Boc-PEG4-NHS Ester

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[4][5][6]

Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide a flexible scaffold whose length can be systematically varied to optimize degradation efficiency.[5][6] This guide focuses on the strategic application of a sophisticated, orthogonally protected PEG linker, N-(Azido-PEG3)-N-Boc-PEG4-NHS ester , in the modular synthesis of PROTACs. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide group for "click chemistry," and a temporary Boc-protecting group, offers researchers exceptional flexibility and control over the synthetic process.[]

This document provides a detailed exploration of this linker's properties, step-by-step protocols for its use in a sequential PROTAC synthesis workflow, and expert insights into the rationale behind key experimental steps.

Reagent Profile: this compound

The power of this linker lies in its trifunctional nature, allowing for a stepwise and controlled assembly of the final PROTAC molecule.

| Feature | Chemical Group | Reactivity and Purpose |

| Amine-Reactive Handle | N-Hydroxysuccinimide (NHS) Ester | Reacts efficiently and specifically with primary aliphatic amines (e.g., on an E3 ligase ligand or POI binder) to form a stable amide bond.[] |

| Orthogonal Protecting Group | tert-Butoxycarbonyl (Boc) | A robust protecting group for a secondary amine within the linker, stable to the conditions of the NHS ester reaction but readily cleaved under acidic conditions (e.g., with Trifluoroacetic Acid - TFA). |

| Bioorthogonal Handle | Azide (-N₃) | Enables highly specific and high-yield covalent bond formation with an alkyne-functionalized molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[][8] |

| Spacer | PEG3 and PEG4 chains | Enhances solubility of the PROTAC molecule and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex. |

Strategic Synthesis of a PROTAC: A Stepwise Approach

The use of this compound is ideally suited for a convergent synthesis strategy, where the POI ligand and E3 ligase ligand are first synthesized with appropriate functional handles (e.g., a primary amine and a terminal alkyne, respectively) and then sequentially conjugated to the linker.[9]

Below is a detailed protocol for a common synthetic route. For this example, we will couple an amine-containing E3 ligase ligand first, followed by the attachment of an alkyne-modified POI binder via click chemistry.

Protocol 1: Sequential PROTAC Synthesis

Workflow Overview

Caption: Sequential PROTAC synthesis workflow.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

Rationale: This initial step utilizes the NHS ester's reactivity towards primary amines to form a stable amide bond. The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive NHS ester. A mild base is used to ensure the primary amine of the ligand is deprotonated and thus nucleophilic.

Materials:

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).[2][3][10][11][12]

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the linker solution dropwise to the E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the desired product (Intermediate 1).

Step 2: Purification of Intermediate 1

Rationale: Purification at this stage is crucial to remove unreacted starting materials and any side products, ensuring that only the correct intermediate proceeds to the next step. Reversed-phase HPLC is a powerful technique for purifying polar molecules like PEGylated intermediates.[9][13][14]

Materials:

-

Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 column

-

Acetonitrile (ACN) and Water (with 0.1% TFA or formic acid) as mobile phases

Procedure:

-

Concentrate the reaction mixture from Step 1 under reduced pressure to remove the DMF.

-

Redissolve the crude residue in a minimal amount of a suitable solvent (e.g., DMSO or DMF/water mixture).

-

Purify the crude material by preparative HPLC using a gradient of water and acetonitrile (both typically containing 0.1% TFA).

-

Collect the fractions containing the desired product, as identified by LC-MS analysis.

-

Lyophilize the pure fractions to obtain Intermediate 1 as a solid.

-

Confirm Identity: Characterize the purified Intermediate 1 by High-Resolution Mass Spectrometry (HRMS) to confirm its exact mass.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This "click chemistry" step provides a highly efficient and specific method for joining the azide-functionalized intermediate with an alkyne-modified POI binder.[1][8][15] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Materials:

-

Purified Intermediate 1 (1.0 equivalent)

-

Alkyne-functionalized POI binder (1.0-1.1 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 equivalents)

-

Sodium ascorbate (0.2-0.4 equivalents)

-

Solvent system (e.g., t-butanol/water (1:1) or DMF)

Procedure:

-

In a flask, dissolve Intermediate 1 and the alkyne-functionalized POI binder in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

-

Stir the reaction vigorously at room temperature for 2-8 hours. The reaction is often complete within a few hours.

-

Monitor the reaction progress: Use LC-MS to confirm the formation of the final PROTAC product.

Step 4: Final Purification and Characterization

Rationale: A final purification step is necessary to remove the copper catalyst, unreacted components, and any byproducts from the click reaction, yielding the final PROTAC with high purity for biological evaluation.[5] Comprehensive characterization confirms the structure and integrity of the synthesized molecule.

Procedure:

-

Purification:

-

Once the reaction is complete, dilute the mixture with a suitable solvent and purify by preparative HPLC using a similar method as in Step 2.

-

Collect and lyophilize the pure fractions to obtain the final PROTAC.

-

-

Characterization:

Alternative Synthetic Route: Utilizing the Boc-Protected Amine

The this compound also allows for an alternative synthetic strategy where the Boc-protected amine is used as the second conjugation point instead of the azide.

Alternative Workflow Overview

Caption: Alternative PROTAC synthesis using Boc deprotection.

This route involves:

-

Step 1 & Purification: Identical to the primary protocol, resulting in purified Intermediate 1.

-

Boc Deprotection: The Boc group is removed using an acid, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[19][20] The reaction is usually rapid, and after completion, the TFA and DCM are removed in vacuo.[19]

-

Second Amide Coupling: The newly exposed secondary amine on the linker is then coupled to a POI binder that has a carboxylic acid handle, using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/DMAP).

-

Final Purification and Characterization: As described in the primary protocol.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 (NHS ester reaction) | 1. Hydrolysis of the NHS ester due to moisture.2. Amine starting material is protonated (pH too low).3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Handle the NHS ester linker quickly in a dry environment.2. Use a non-nucleophilic base like DIPEA or TEA (2-3 equivalents) to deprotonate the amine.3. Extend the reaction time and monitor by LC-MS. A slight excess (1.1-1.2 eq.) of the NHS ester can drive the reaction to completion. |

| Incomplete Boc Deprotection | 1. Insufficient acid or reaction time.2. Presence of acid-scavenging impurities. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor by LC-MS until the starting material is consumed.[19]2. Ensure the intermediate is pure before the deprotection step. |

| Low yield in Step 3 (Click Chemistry) | 1. Oxidation of the Cu(I) catalyst.2. Poor quality of reagents.3. Steric hindrance around the alkyne or azide. | 1. Ensure a fresh solution of sodium ascorbate is used. Perform the reaction under an inert atmosphere to minimize oxygen exposure.2. Use high-purity starting materials.3. Gently warm the reaction (e.g., to 30-40 °C) or increase the reaction time. |

| Difficulty in Purification | 1. The PEG linker makes the molecule highly polar and potentially water-soluble.2. Product co-elutes with starting materials or byproducts. | 1. Use reversed-phase HPLC, which is well-suited for polar compounds.[14] Standard silica gel chromatography may not be effective.[16]2. Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks. |

Conclusion

This compound is a powerful and versatile tool in the PROTAC synthesis arsenal. Its orthogonally reactive functional groups enable a modular and controlled assembly process, which is essential for the systematic optimization of linker length and composition—a key factor in developing potent and selective protein degraders.[1][15] By understanding the chemistry behind each step and adhering to rigorous purification and characterization standards, researchers can effectively leverage this linker to accelerate the discovery of novel PROTAC-based therapeutics.

References

- Sakamoto, K. M., Crews, C. M. (2005). PROTAC-Induced Proteolytic Targeting. In: H. H. Heng (eds) Cancer Drug Discovery and Development. Humana Press.

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

- Shrestha, E., et al. (2023). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

- Scott, D. E., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Journal, 480(12), 899-917.

-